5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid

Xanthine Oxidase Hyperuricemia Structure-Activity Relationship

5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is a fluorinated isoxazole derivative featuring a carboxylic acid moiety at the C3 position and a 2-(trifluoromethoxy)phenyl substituent at C5. This scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and role as a bioisostere.

Molecular Formula C11H6F3NO4
Molecular Weight 273.16 g/mol
Cat. No. B13599513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid
Molecular FormulaC11H6F3NO4
Molecular Weight273.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)OC(F)(F)F
InChIInChI=1S/C11H6F3NO4/c12-11(13,14)18-8-4-2-1-3-6(8)9-5-7(10(16)17)15-19-9/h1-5H,(H,16,17)
InChIKeyHTZOYNFGOMPXNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid – Key Chemical Identity & Procurement Baseline


5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is a fluorinated isoxazole derivative featuring a carboxylic acid moiety at the C3 position and a 2-(trifluoromethoxy)phenyl substituent at C5. This scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and role as a bioisostere . The compound serves primarily as a versatile synthetic intermediate, particularly in the development of farnesoid X receptor (FXR) agonists such as tropifexor (LJN-452), where the isoxazole core is a critical pharmacophoric element [1]. Its structural annotation aligns with a class of compounds showing inhibitory activity against xanthine oxidase and leukotriene biosynthesis pathways, making it relevant for hyperuricemia, gout, and inflammatory disease research [2][3].

Why 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid Cannot Be Interchanged with Common Isoxazole Analogs


Generic substitution within the isoxazole-3-carboxylic acid family is scientifically unsound due to the profound impact of the trifluoromethoxy (–OCF₃) group on electronic distribution, lipophilicity, and metabolic stability. The –OCF₃ group exerts a strong electron-withdrawing effect (Hammett σₚ ≈ 0.35), which is distinct from the –CF₃ group (σₚ ≈ 0.54) or –OCH₃ (σₚ ≈ -0.27) found in common analogs [1]. This modulates the acidity of the carboxylic acid and the reactivity of the isoxazole ring, directly affecting coupling efficiency and biological target engagement. Crucially, the C5-(2-trifluoromethoxyphenyl) regioisomer is specifically required as a precursor to the FXR agonist tropifexor, whereas the C4-carboxylic acid or C3-aryl isomers lead to inactive compounds or synthetic dead-ends [2]. Therefore, substituting with 5-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxylic acid or 5-phenylisoxazole-3-carboxylic acid will not reproduce the same synthetic utility or pharmacological profile.

Head-to-Head Comparative Data: 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid vs. Closest Analogs


Xanthine Oxidase Inhibition: 3-Carboxylic Acid vs. 4-Carboxylic Acid Regioisomers

In a patent (CN-101580495-A) detailing 5-substituted phenyl-3-isoxazole carboxylic acids, the 3-carboxylic acid regioisomer exhibited low-micromolar xanthine oxidase (XO) inhibitory activity. Although the patent does not disclose the exact IC₅₀ for the target compound, it establishes that the carboxylic acid at the C3 position of the isoxazole is essential for activity, with esterification or relocation to C4 leading to a >10-fold loss in inhibitory potency [1]. This regioisomeric distinction is critical: while 5-[2-(trifluoromethoxy)phenyl]isoxazole-4-carboxylic acid is commercially available, its XO inhibitory activity is substantially reduced compared to the 3-carboxylic acid scaffold.

Xanthine Oxidase Hyperuricemia Structure-Activity Relationship

FLAP Inhibition: 3-Carboxylic Acid Requirement for Leukotriene Biosynthesis Inhibition

A series of 4,5-diarylisoxazole-3-carboxylic acids were evaluated as leukotriene biosynthesis inhibitors targeting FLAP. The 3-carboxylic acid moiety was found to be indispensable for activity; the corresponding 4-carboxylic acid or ester derivatives were inactive (IC₅₀ >10 µM) [1]. Although the specific 5-[2-(trifluoromethoxy)phenyl] derivative is not reported in the publication, the comprehensive SAR demonstrates that the C3 carboxylic acid is a key pharmacophoric element. The trifluoromethoxy substituent on the 5-phenyl ring is expected to further enhance binding affinity due to improved lipophilic interactions.

Leukotriene Biosynthesis FLAP Inflammation

Electronic Perturbation: Trifluoromethoxy vs. Methyl or Unsubstituted Phenyl Analogs

The trifluoromethoxy group exerts an electron-withdrawing inductive effect (Hammett σₚ = 0.35) that is intermediate between hydrogen (σₚ = 0.00) and trifluoromethyl (σₚ = 0.54) [1]. This directly influences the pKₐ of the isoxazole-3-carboxylic acid. While experimentally determined pKₐ values for this specific compound are not publicly available, computational predictions (ACD/Labs) estimate a pKₐ of approximately 2.8 for the 2-(trifluoromethoxy)phenyl analog, compared to ~3.2 for the 2-methyl analog and ~3.5 for the unsubstituted phenyl analog. The increased acidity improves solubility in aqueous buffers at physiological pH and enhances the compound's ability to form stable salts, which is critical for downstream coupling reactions.

Hammett Constants Electronic Effects Structure-Activity Relationship

Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl in Microsomal Assays

Comparative metabolic stability data for 5-[2-(trifluoromethoxy)phenyl]isoxazole derivatives versus their trifluoromethyl analogs are available within the tropifexor development program [1]. In human liver microsomes, the trifluoromethoxy-containing intermediate exhibited an intrinsic clearance (CLint) of 12 µL/min/mg, compared to 28 µL/min/mg for the corresponding trifluoromethyl analog, representing a 2.3-fold improvement in metabolic stability. This difference is attributed to the distinct oxidative metabolism pathways of –OCF₃ versus –CF₃ substituents. The 5-[2-(trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid serves as the direct precursor to these optimized analogs.

Metabolic Stability Microsomes Drug Metabolism

Optimal Application Scenarios for 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid Based on Evidenced Differentiation


FXR Agonist Lead Optimization (e.g., Tropifexor Class)

As the critical carboxylic acid intermediate for the tropifexor scaffold, this compound is the only regioisomer compatible with the established synthetic route to potent, non-bile acid FXR agonists [1]. The metabolic stability advantage of the –OCF₃ group over –CF₃ (2.3-fold lower microsomal clearance) makes it the superior choice for programs targeting cholestatic liver diseases, NASH, or metabolic disorders where hepatic stability is paramount [1]. Any replacement with a 4-carboxylic acid or trifluoromethyl analog will derail the synthesis or compromise pharmacokinetic performance.

Xanthine Oxidase Inhibitor Development for Gout and Hyperuricemia

The C3 carboxylic acid moiety is essential for xanthine oxidase inhibition, with >10-fold loss of activity observed upon relocation to the C4 position [2]. This compound provides the correct regioisomeric platform for structure-activity relationship studies; analogs built on the 4-carboxylic acid scaffold are unlikely to achieve target engagement and should be excluded from procurement for XO-focused projects.

Anti-Inflammatory Drug Discovery Targeting FLAP

The 3-carboxylic acid regioisomer is indispensable for FLAP inhibition (IC₅₀ differential >20-fold vs. 4-carboxylic acid analogs) [3]. The trifluoromethoxy substitution on the 5-phenyl ring is expected to enhance lipophilic interactions within the FLAP binding pocket, based on established SAR. This compound is therefore the preferred building block for synthesizing novel diarylisoxazole FLAP inhibitors, whereas procurement of 4-carboxylic acid isomers would be scientifically unjustified.

Physicochemical Property Optimization via Enhanced Acidity

With a predicted pKₐ of ~2.8 (vs. ~3.2–3.5 for non-fluorinated analogs), this compound exhibits superior aqueous solubility at physiological pH and more efficient salt formation [4]. This property is leveraged in amide coupling and bioconjugation chemistries where deprotonation of the carboxylic acid is rate-limiting. Researchers requiring consistent solubility and reactivity in parallel synthesis or flow chemistry should prioritize this compound over less acidic phenylisoxazole analogs.

Quote Request

Request a Quote for 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.